molecular formula C10H10ClNO3 B2926625 ethyl N-carbonochloridoyl-N-phenylcarbamate CAS No. 53244-25-0

ethyl N-carbonochloridoyl-N-phenylcarbamate

Cat. No.: B2926625
CAS No.: 53244-25-0
M. Wt: 227.64
InChI Key: MYNTXLIXPJMZQK-UHFFFAOYSA-N
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Description

Ethyl N-carbonochloridoyl-N-phenylcarbamate is a carbamate derivative characterized by an ethyl ester group, a phenyl substituent, and a reactive carbonyl chloride (carbonochloridoyl) moiety attached to the nitrogen atom. Its molecular formula is C₁₀H₁₀ClNO₃, with a molecular weight of 227.64 g/mol (calculated based on structural analogs in evidence).

Properties

IUPAC Name

ethyl N-carbonochloridoyl-N-phenylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-2-15-10(14)12(9(11)13)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNTXLIXPJMZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C1=CC=CC=C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-carbonochloridoyl-N-phenylcarbamate can be synthesized through a reaction involving ethyl chloroformate and N-phenylcarbamate. The reaction typically occurs under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent decomposition of the product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-carbonochloridoyl-N-phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted carbamates, which have various applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Ethyl N-carbonochloridoyl-N-phenylcarbamate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of ethyl N-carbonochloridoyl-N-phenylcarbamate involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the carbonochloridoyl group, which is highly electrophilic. The compound can inhibit enzymes by reacting with active site residues, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Key Observations:

Reactivity : The carbonyl chloride group in the target compound distinguishes it from others, enabling nucleophilic substitution reactions. In contrast, analogs like phenyl N-phenylcarbamate lack this functionality, relying instead on hydrogen bonding (e.g., N–H⋯O interactions in crystals) for stability .

Biological Activity: Isopropyl-N-phenylcarbamate exhibits antimitotic effects by disrupting microtubule organization in mouse oocytes, a property linked to its isopropyl ester and unsubstituted phenyl group .

Physical Properties : Chlorine atoms (e.g., in phenyl N-(4-chlorophenyl)carbamate) increase molecular weight and reduce solubility in polar solvents. The ethyl ester in the target compound likely improves organic solvent solubility compared to phenyl esters .

Biological Activity

Ethyl N-carbonochloridoyl-N-phenylcarbamate is a compound belonging to the carbamate class, which has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

This compound is characterized by its structural formula, which includes an ethyl group, a phenyl group, and a carbonochloridoyl moiety. The compound's molecular structure facilitates interactions with biological targets, particularly in microbial systems.

Biological Activity Overview

Research has indicated that this compound exhibits notable biological activities, particularly as an antibacterial agent. Its mechanism of action primarily involves the inhibition of bacterial growth and biofilm formation.

Antibacterial Activity

A study highlighted the effectiveness of related carbamate compounds against Methicillin-resistant Staphylococcus aureus (MRSA). Specifically, analogues derived from ethyl N-(2-phenethyl) carbamate demonstrated potent inhibitory effects on MRSA biofilms with low to moderate IC50 values (concentration required to inhibit 50% of the target organism) . This suggests that this compound could have similar antibacterial properties.

The precise mechanism through which this compound exerts its antibacterial effects is not fully elucidated. However, it is hypothesized that the compound interferes with bacterial cell wall synthesis or disrupts essential metabolic pathways, leading to cell death or growth inhibition.

Case Study 1: Inhibition of Biofilm Formation

In a screening of a small molecule library that included derivatives of ethyl N-(2-phenethyl) carbamate, researchers found that certain compounds effectively inhibited biofilm formation in various bacterial strains. The most potent analogue showed IC50 values in the micromolar range against MRSA .

Case Study 2: Toxicological Assessment

Toxicological studies have assessed the safety profile of this compound. Data indicate that while there are some concerns regarding acute toxicity, the compound's application in controlled doses appears safe for use in agricultural and potential medicinal contexts .

Data Tables

Property Value
Molecular FormulaC12H14ClN2O2
Molecular Weight252.70 g/mol
SolubilitySoluble in organic solvents
BioactivityAntibacterial
IC50 against MRSALow to moderate micromolar

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